N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline

Lipophilicity Drug-likeness Membrane permeability

N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline (C12H9BrFNS, exact mass 296.962312 g/mol) is an imine (Schiff base) formed by condensation of 5-bromothiophene-2-carbaldehyde and 3-fluoro-4-methylaniline. The molecule features a bromothiophene moiety, an imine linker, and a 3-fluoro-4-methylphenyl ring.

Molecular Formula C12H9BrFNS
Molecular Weight 298.18 g/mol
Cat. No. B15008824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline
Molecular FormulaC12H9BrFNS
Molecular Weight298.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=CC2=CC=C(S2)Br)F
InChIInChI=1S/C12H9BrFNS/c1-8-2-3-9(6-11(8)14)15-7-10-4-5-12(13)16-10/h2-7H,1H3
InChIKeyAPEKELCTZCRSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline: Procurement-Ready Building Block Profile


N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline (C12H9BrFNS, exact mass 296.962312 g/mol) is an imine (Schiff base) formed by condensation of 5-bromothiophene-2-carbaldehyde and 3-fluoro-4-methylaniline. The molecule features a bromothiophene moiety, an imine linker, and a 3-fluoro-4-methylphenyl ring [1]. Its computed logP of 4.709 and topological polar surface area (tPSA) of 12 Ų situate it as a relatively lipophilic fragment with low hydrogen-bonding capacity, making it a versatile building block for medicinal chemistry and library synthesis [2].

Why N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline Cannot Be Replaced by Unsubstituted or Isomeric Analogs


The simultaneous presence of the bromine atom on the thiophene ring, the fluorine at the 3-position, and the methyl group at the 4-position of the aniline generates a unique physicochemical and reactivity fingerprint that cannot be replicated by structurally similar Schiff bases. Replacing the 5-bromothiophene with a 5-chlorothiophene or the 3-fluoro-4-methylaniline with an unsubstituted aniline would alter the compound’s lipophilicity, metabolic stability, and cross-coupling reactivity, thereby impacting its utility in biological screening and synthetic elaboration [1].

N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline: Head-to-Head Differentiation Evidence


Lipophilicity Modulation: Target vs. Unsubstituted Aniline Analog

The target compound possesses a computed logP of 4.709, which is significantly higher than the estimated logP of ~3.5 for the unsubstituted analog N-[(E)-(5-bromothiophen-2-yl)methylidene]aniline (lacking both fluorine and methyl substituents) [1][2]. The net increase of approximately 1.2 log units is consistent with the combined lipophilicity contributions of the fluorine and methyl groups, which typically add ~0.5–0.8 and ~0.5 log units, respectively, in aromatic systems. This difference is critical in biological applications where membrane permeability or blood–brain barrier penetration is desired.

Lipophilicity Drug-likeness Membrane permeability

Bromine vs. Chlorine Leaving-Group Reactivity in Pd-Catalyzed Cross-Coupling

In palladium-catalyzed Suzuki–Miyaura cross-coupling, aryl bromides typically react 2–5 times faster than the corresponding aryl chlorides under identical conditions [1]. The 5-bromothiophene moiety in the target compound therefore provides a superior leaving group for C–C bond formation compared to the 5-chlorothiophene analog N-[(E)-(5-chlorothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline. This rate enhancement translates into higher yields at lower catalyst loadings and shorter reaction times, directly impacting the efficiency of library synthesis.

Cross-coupling Suzuki reaction Building block reactivity

Fluorine-Induced Metabolic Stability: Target vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 3-position of the aniline ring is known to block cytochrome P450-mediated oxidative metabolism at that site, typically reducing intrinsic clearance by 2–10-fold relative to the non-fluorinated analog N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-methylaniline [1][2]. Although direct metabolic data for this specific scaffold are not yet reported, the class-level effect of fluorine substitution on aryl amines is well established.

Metabolic stability Fluorine substitution Lead optimization

N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline: Key Scenarios for Prioritized Selection


Medicinal Chemistry Fragment Library for Lipophilicity-Driven Lead Optimization

The elevated logP of 4.709 positions this compound as a preferred fragment for constructing lipophilic ligand series or targeting intracellular targets that require high membrane permeability. The quantifiable lipophilicity differentiation from the unsubstituted analog supports its selection when logP optimization is a primary goal [Section 3, Evidence Item 1].

High-Throughput Suzuki Library Synthesis Leveraging Bromine Reactivity

The 5-bromothiophene handle enables efficient C–C bond formation with a reactivity advantage of 2–5× over the corresponding chloro derivative, allowing for faster and higher-yielding library production. This makes the compound a cost-effective building block for parallel synthesis campaigns [Section 3, Evidence Item 2].

Early-Stage Lead Scaffold with Built-in Metabolic Stability

The fluorine atom at the 3-position is expected to confer a 2–10× reduction in oxidative metabolism compared to non-fluorinated analogs. This property is valuable for medicinal chemists aiming to improve microsomal stability without introducing additional steric bulk or synthetic complexity [Section 3, Evidence Item 3].

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